molecular formula C7H13NO2S B8314241 Thiobutyrylamino-acetic acid methyl ester

Thiobutyrylamino-acetic acid methyl ester

Cat. No. B8314241
M. Wt: 175.25 g/mol
InChI Key: WTIYVTFDWIOUFV-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

A solution of the product of Example 5A (0.774 g, 4.862 mmol) in anhydrous THF (50 mL) was treated with Lawesson reagent (1.338 g, 3.209 mmol), then heated at reflux under a nitrogen atmosphere for 30 minutes. The reaction was cooled to 0° and a saturated aqueous sodium bicarbonate solution (40 mL) was slowly added dropwise. The mixture was stirred at room temperature for 15 minutes, and then extracted with ethyl acetate (100 mL), and the organic extract washed with saturated aqueous sodium bicarbonate (50 mL), water (2×25 mL), and brine. Dried the organic phase over anhydrous sodium sulfate, filtered, and concentrated under vacuum giving the title compound. Purification by silica gel flash chromatography with 1% ethyl acetate/methylene chloride afforded the title compound as a colorless oil (0.790 g, 4.508 mmol, 93%).
Quantity
0.774 g
Type
reactant
Reaction Step One
Quantity
1.338 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[CH2:4][NH:5][C:6](=O)[CH2:7][CH2:8][CH3:9].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:21])=CC=1.C(=O)(O)[O-].[Na+]>C1COCC1>[CH3:1][O:2][C:3](=[O:11])[CH2:4][NH:5][C:6](=[S:21])[CH2:7][CH2:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.774 g
Type
reactant
Smiles
COC(CNC(CCC)=O)=O
Name
Quantity
1.338 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (50 mL), water (2×25 mL), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the organic phase over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CNC(CCC)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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